An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The methodologies, mechanistic insights, and experimental protocols detailed herein are curated for researchers, medicinal chemists, and professionals in drug development.
Introduction
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core, substituted with a trifluoromethyl group, imparts unique physicochemical properties that are highly desirable in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. This guide will focus on the most prevalent and efficient synthetic route, the Gould-Jacobs reaction, providing a detailed exploration of its mechanism and practical execution.
The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2][3] The reaction sequence typically involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis.[1][3][4]
The overall transformation for the synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid via the Gould-Jacobs reaction can be summarized in two primary stages:
-
Formation of the Ethyl Ester Intermediate: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[5]
-
Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is hydrolyzed under basic conditions to afford the final product, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[6]
Mechanistic Insights
The Gould-Jacobs reaction proceeds through a well-established mechanism.[1][3] The initial step is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, with subsequent elimination of ethanol to form an anilinomethylenemalonate intermediate.[1][3] This is followed by a thermally induced 6-electron cyclization, which is an intramolecular electrophilic aromatic substitution, to form the quinoline ring system.[1][3] The resulting product exists predominantly in the 4-oxo tautomeric form.[1][3]
Experimental Protocols
Part 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This procedure details the initial condensation and cyclization steps to form the ethyl ester intermediate.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or another high-boiling solvent)
-
Hexane
Procedure:
-
In a reaction vessel, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).[5]
-
Heat the mixture to approximately 125 °C for 1 hour.[5] This initial heating drives the condensation reaction to form the anilinomethylenemalonate intermediate.
-
Add a high-boiling solvent, such as Dowtherm A, to the reaction mixture.
-
Increase the temperature to around 255 °C and maintain for 2.5 hours to facilitate the thermal cyclization.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with hexane to precipitate the product.
-
Filter the precipitate and wash with hexane to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a solid.[5]
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Trifluoromethyl)aniline | 161.12 | 10.0 g | 62.1 mmol |
| Diethyl ethoxymethylenemalonate | 216.23 | 12.6 mL | 62.0 mmol |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 285.22 | 16.51 g | 57.9 mmol (93% yield) |
Table 1: Representative quantities and yield for the synthesis of the ethyl ester intermediate.[5]
Part 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
This section outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate from the previous step in a 10% aqueous solution of sodium hydroxide.[6]
-
Heat the mixture to reflux until a clear solution is obtained, indicating the completion of the hydrolysis.[6]
-
Cool the resulting solution to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.[6]
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[6]
Alternative Synthetic Strategies
While the Gould-Jacobs reaction is a robust and widely used method, other named reactions for quinoline synthesis exist, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[7][8] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. For instance, the Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters.[7][9] However, for the specific substitution pattern of the target molecule, the Gould-Jacobs approach remains highly efficient.
Conclusion
The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is reliably achieved through the Gould-Jacobs reaction. This in-depth guide has provided the essential theoretical background, mechanistic understanding, and practical experimental protocols for the successful synthesis of this important pharmaceutical intermediate. By carefully controlling reaction parameters such as temperature and time, researchers can obtain high yields of the desired product. The versatility of the quinoline scaffold ensures that this synthetic pathway will continue to be of great interest to the scientific community.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ACS Publications. Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Molbase. Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. [Link]
-
NIH. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. [Link]
-
Wikipedia. Diethyl phenylmalonate. [Link]
-
PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
MySkinRecipes. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]
-
Shree Ganesh Remedies. 2-Methyl-3-(trifluoromethyl)aniline. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
PrepChem.com. Synthesis of 2,7-bis-(trifluoromethyl)-4-hydroxy-3-quinoline-carboxylic acid. [Link]
-
Haz-Map. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]
-
PrepChem.com. Synthesis of diethyl methylmalonate. [Link]
-
ResearchGate. Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted... [Link]
-
Rev. Chim. (Bucharest). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
Beilstein Journals. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [iipseries.org]
- 3. wikiwand.com [wikiwand.com]
- 4. youtube.com [youtube.com]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
